molecular formula C17H12N2O6S B14628859 3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid CAS No. 58014-83-8

3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid

Cat. No.: B14628859
CAS No.: 58014-83-8
M. Wt: 372.4 g/mol
InChI Key: ONVWKGNLHDNCAK-UHFFFAOYSA-N
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Description

3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonic acid group, and a hydrazinylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzoyl hydrazine with 4-oxo-3,4-dihydronaphthalene-1-sulfonic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids
  • 3-(1-Benzothiophen-2-ylimino)furan-2(3H)-ones
  • N’-[3-Hydroxybenzoyl]thiophene-2-carbohydrazide

Uniqueness

3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid is unique due to its combination of a naphthalene ring and a sulfonic acid group, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

58014-83-8

Molecular Formula

C17H12N2O6S

Molecular Weight

372.4 g/mol

IUPAC Name

4-hydroxy-3-[(2-hydroxybenzoyl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C17H12N2O6S/c20-14-8-4-3-7-12(14)17(22)19-18-13-9-15(26(23,24)25)10-5-1-2-6-11(10)16(13)21/h1-9,20-21H,(H,23,24,25)

InChI Key

ONVWKGNLHDNCAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC(=O)C3=CC=CC=C3O)S(=O)(=O)O

Origin of Product

United States

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